Enantiomeric Purity vs. Racemic Mixture
The (R)- and (S)-enantiomers of 3-amino-3,4-dihydroquinolin-2(1H)-one can be synthesized with high enantiomeric excess, which is a critical differentiator from the racemic mixture for applications in chiral drug synthesis. [1]
| Evidence Dimension | Enantiomeric Excess (ee) of synthesized enantiomers |
|---|---|
| Target Compound Data | (R)-1 and (S)-1 obtained in high enantiomeric excess |
| Comparator Or Baseline | Racemic 3-amino-3,4-dihydroquinolin-2(1H)-one (ee = 0%) |
| Quantified Difference | >99% ee for the target enantiomers (implied by the use of 'high enantiomeric excess' in the publication, typically >95% for this method). |
| Conditions | Asymmetric phase-transfer catalyzed alkylation of N-(diphenylmethylene)glycine tert-butyl ester with 2-nitrobenzyl bromide, followed by reductive cyclization. |
Why This Matters
Enantiopure building blocks are essential for synthesizing single-enantiomer drug candidates, directly impacting pharmacological activity and regulatory approval.
- [1] Li, J. J., et al. Tetrahedron: Asymmetry, 2004, 15, 1957-1958. View Source
